



Revolutionizing Cellular Imaging: Super-Resolution Microscopy with Large Stokes Shift Dyes

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Super-Resolution Microscopy and the Advantage of Large Stokes Shift Dyes

Conventional fluorescence microscopy is limited by the diffraction of light, restricting the achievable resolution to approximately 200 nanometers. This fundamental constraint, known as Abbe's diffraction barrier, has long prevented the visualization of subcellular structures and molecular interactions in fine detail. The advent of super-resolution microscopy has shattered this barrier, offering unprecedented views into the intricate workings of the cell. Techniques such as Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) have revolutionized cell biology and are becoming indispensable tools in drug development.

A key element in the success of these advanced imaging techniques is the choice of fluorescent probes. Large Stokes shift (LSS) dyes have emerged as particularly valuable tools for super-resolution microscopy. The Stokes shift is the difference between the maximum excitation and emission wavelengths of a fluorophore. LSS dyes, with a Stokes shift typically greater than 80 nm, offer several distinct advantages[1]. Their large separation between excitation and emission spectra minimizes crosstalk between different fluorescent channels in



multicolor imaging experiments[1]. This allows for the simultaneous visualization of multiple targets with greater clarity and precision. Furthermore, the use of LSS dyes can simplify the optical setup of a super-resolution microscope, particularly in STED microscopy, by allowing the use of a single depletion laser for multiple fluorophores[1].

These application notes provide a comprehensive overview of the application of LSS dyes in super-resolution microscopy, with a focus on STED, STORM, and PALM. We present a compilation of commercially available LSS dyes with their photophysical properties, detailed protocols for sample preparation and imaging, and illustrative diagrams to guide researchers in harnessing the full potential of these powerful imaging techniques.

Principles of Super-Resolution Microscopy with Large Stokes Shift Dyes

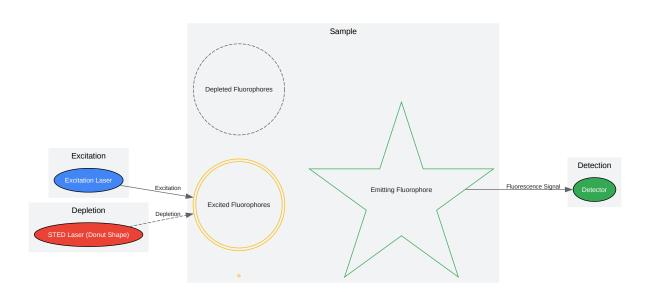
Super-resolution microscopy techniques achieve sub-diffraction resolution through different physical principles. The application of LSS dyes can be tailored to the specific requirements of each method.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a second, donut-shaped laser beam, the STED laser. This effectively narrows the area from which fluorescence is emitted, leading to a smaller effective point-spread function and thus higher resolution.

LSS dyes are particularly advantageous for multicolor STED imaging. By combining a "standard" dye with a small Stokes shift and an LSS dye, two different targets can be excited at distinct wavelengths while being depleted by the same STED laser, simplifying the experimental setup[1].





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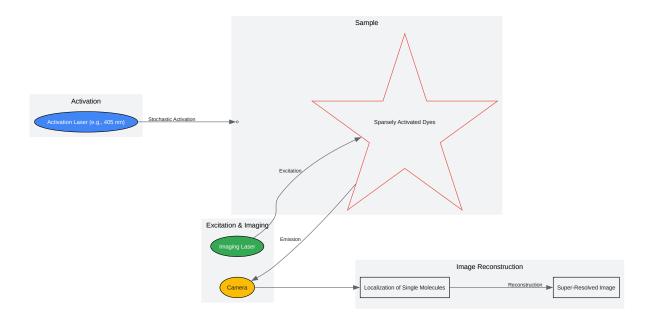
STED Microscopy Principle.

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM)

STORM and PALM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores. In STORM, photoswitchable organic dyes are typically used, which can be cycled between a fluorescent "on" state and a dark "off" state. PALM, on the other hand, often utilizes photoactivatable fluorescent proteins.



Photoactivatable LSS dyes have been developed that are compatible with both STED and PALM, offering versatility in experimental design[2][3][4][5]. In the context of SMLM, LSS dyes can help to reduce background noise and improve the signal-to-noise ratio, leading to more precise localization of single molecules.



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SMLM (STORM/PALM) Principle.

Commercially Available Large Stokes Shift Dyes for Super-Resolution Microscopy

The choice of the right LSS dye is crucial for successful super-resolution imaging. The following table summarizes the photophysical properties of a selection of commercially available LSS dyes suitable for STED, STORM, and PALM.



Dye Name	Excitati on (nm)	Emissio n (nm)	Stokes Shift (nm)	Molar Extincti on Coeffici ent (cm ⁻¹ M ⁻	Quantu m Yield	Recom mended for	Supplier (s)
STED Dyes							
Seta- 375-NHS	372	480	108	N/A	N/A	STED	SETA BioMedic als
Seta- 385-NHS	384	512	128	> 30,000	0.78	STED	SETA BioMedic als
Seta- 400-NHS	400	576	176	N/A	N/A	STED	SETA BioMedic als
SeTau- 405-NHS	405	518	113	N/A	N/A	STED	SETA BioMedic als
Seta- 670-NHS	390	690	300	30,000	N/A	STED	SETA BioMedic als
Seta- 700-NHS	395	713	>300	31,000	N/A	STED	SETA BioMedic als
Abberior LIVE 460L	~460	~580	~120	N/A	N/A	STED	Abberior
DyLight 515-LS	515	650	135	N/A	N/A	STED	Thermo Fisher



							Scientific
STORM/ PALM Dyes							
PA Janelia Fluor 549	549	571	22	N/A	N/A	PALM	Tocris
PA Janelia Fluor 646	646	664	18	N/A	N/A	PALM	Tocris
Alexa Fluor 647	650	668	18	270,000	0.33	STORM	Thermo Fisher Scientific
Photoacti vatable LSS Dyes							
PaX Dyes (e.g., 3- NHS)	~560 (activate d)	~660 (activate d)	~100	N/A	N/A	STED, PALM	N/A (Researc h stage) [2]

N/A: Data not readily available from public sources.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for STED Microscopy

This protocol provides a general guideline for immunofluorescence staining of cultured cells for STED microscopy. Optimization of antibody concentrations, incubation times, and fixation methods may be necessary for specific targets and cell types.

Materials:



- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS)
- Primary antibody specific to the target protein
- Secondary antibody conjugated to an LSS dye (e.g., from the table above)
- Mounting medium with a refractive index matched to the immersion oil (e.g., Mowiol or Prolong Gold)
- High-quality coverslips (#1.5 thickness)

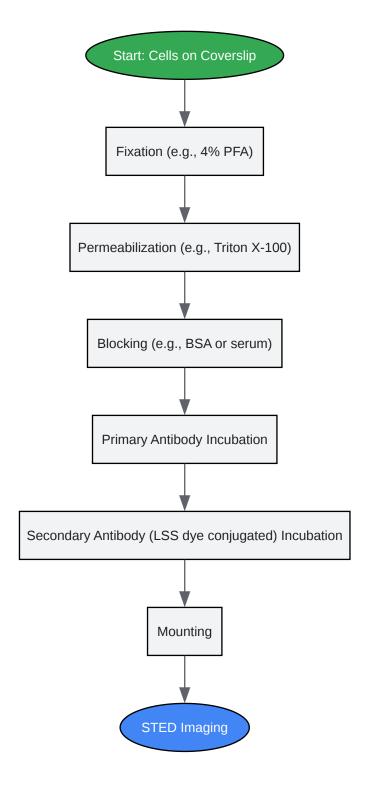
Procedure:

- Cell Culture: Grow cells on high-quality coverslips to an appropriate confluency (typically 70-80%).
- Fixation:
 - Rinse cells briefly with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:



- Incubate the cells with blocking buffer for 1 hour at room temperature to minimize nonspecific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in blocking buffer to the recommended concentration.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the LSS dye-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.
- · Final Washes:
 - Wash the cells three times with PBS for 5 minutes each.
- Mounting:
 - o Carefully mount the coverslip onto a microscope slide with a drop of mounting medium.
 - Seal the edges of the coverslip with nail polish to prevent drying.
- Imaging:
 - Image the sample on a STED microscope equipped with the appropriate excitation and STED lasers for the chosen LSS dye.





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Immunofluorescence Protocol Workflow.

Protocol 2: Sample Preparation for STORM Imaging with Organic Dyes



This protocol outlines the key steps for preparing samples for dSTORM (direct STORM) imaging using photoswitchable organic dyes. A critical component of this protocol is the specialized imaging buffer that facilitates the photoswitching of the dyes.

Materials:

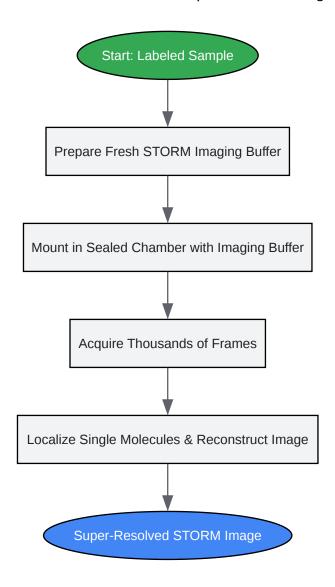
- Labeled sample (prepared using a similar immunofluorescence protocol as for STED)
- STORM imaging buffer. A common recipe includes:
 - An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase)
 - A primary thiol (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA)) in a buffer solution (e.g., Tris-HCl)
- Sealed imaging chamber (e.g., a chambered coverslip or a slide with a sealed coverslip)

Procedure:

- Sample Labeling: Prepare the immunolabeled sample as described in Protocol 1, using a secondary antibody conjugated to a STORM-compatible dye (e.g., Alexa Fluor 647).
- Imaging Buffer Preparation:
 - Prepare the STORM imaging buffer immediately before use. The exact composition can be optimized for the specific dye and experimental conditions. A typical buffer might consist of a Tris-HCl buffer with glucose, glucose oxidase, catalase, and a thiol.
- Sample Mounting for STORM:
 - Mount the coverslip in a suitable imaging chamber.
 - Replace the PBS with the freshly prepared STORM imaging buffer.
 - Seal the chamber to minimize oxygen exposure, as oxygen can inhibit the photoswitching of many dyes.
- STORM Imaging:



- Mount the sample on the STORM microscope.
- Use a high-power laser to excite the fluorophores and induce photoswitching.
- Acquire a long series of images (typically thousands of frames) to capture the stochastic "blinking" of individual fluorophores.
- Use appropriate software to analyze the image series, localize the individual fluorophores with high precision, and reconstruct the final super-resolved image.



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STORM Imaging Workflow.



Multicolor Super-Resolution Imaging with Large Stokes Shift Dyes

The use of LSS dyes is particularly powerful for multicolor super-resolution imaging, as it allows for the clear separation of different fluorescent signals.

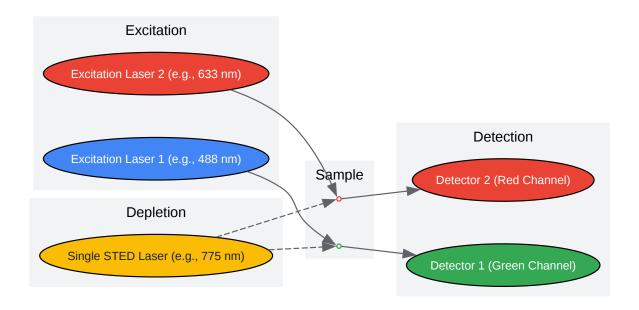
Experimental Considerations for Multicolor STED:

- Dye Selection: Choose a combination of a small Stokes shift dye and an LSS dye that can be excited by different laser lines but efficiently depleted by the same STED laser.
- Sequential vs. Simultaneous Imaging: Depending on the microscope capabilities and the spectral properties of the dyes, multicolor imaging can be performed sequentially (acquiring each channel separately) or simultaneously.
- Crosstalk Correction: Even with LSS dyes, some spectral overlap may occur. It is important
 to perform control experiments with single-labeled samples to assess and correct for any
 potential crosstalk.

Example of a Two-Color STED Experiment:

- Label your sample with two primary antibodies targeting two different proteins.
- Use two secondary antibodies, one conjugated to a small Stokes shift dye (e.g., excited at 633 nm) and the other to an LSS dye (e.g., excited at 488 nm).
- Use a single STED laser (e.g., at 775 nm) to deplete both dyes.
- Acquire the two channels sequentially or simultaneously, depending on the instrument configuration.





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Multicolor STED with LSS Dyes.

Conclusion

Large Stokes shift dyes are powerful tools that significantly enhance the capabilities of super-resolution microscopy. Their unique spectral properties simplify multicolor imaging, reduce crosstalk, and improve signal-to-noise ratios. By carefully selecting the appropriate LSS dyes and optimizing sample preparation and imaging protocols, researchers can achieve stunning, high-resolution images of subcellular structures and molecular processes. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement LSS dyes in their super-resolution microscopy workflows, paving the way for new discoveries in cellular biology and beyond.

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References

- 1. pure.mpg.de [pure.mpg.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
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